molecular formula C14H15FN2O B11865516 1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone CAS No. 919120-53-9

1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone

Cat. No.: B11865516
CAS No.: 919120-53-9
M. Wt: 246.28 g/mol
InChI Key: WYPJXGRVFBKYMU-UHFFFAOYSA-N
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Description

1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone is a complex organic compound that belongs to the class of azepinoindoles. This compound features a unique structure that includes a fluorine atom, which can significantly influence its chemical properties and biological activities. Azepinoindoles are known for their diverse applications in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

The synthesis of 1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields a tricyclic indole, which can then be further transformed into the desired azepinoindole through additional steps .

Chemical Reactions Analysis

1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.

    Medicine: Due to its potential therapeutic properties, it is studied for its effects on different biological pathways and its potential use in treating various diseases.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone involves its interaction with specific molecular targets in the body. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone can be compared with other similar compounds such as:

Biological Activity

1-(7-Fluoro-4,5-dihydroazepino[3,4-b]indol-2(1H,3H,10H)-yl)ethanone is a complex organic compound that belongs to the class of indole derivatives. Its unique bicyclic structure features an azepine ring fused to an indole moiety with a fluorine substituent at the 7-position. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C14H14FN2O. The presence of the ethanone group introduces a carbonyl functionality that significantly influences its chemical reactivity and biological properties. The fluorine atom enhances the lipophilicity of the compound, which may improve its bioavailability and interaction with biological targets.

Biological Activities

Preliminary studies indicate that this compound may exhibit several pharmacological properties:

  • Antitumor Activity : Compounds with similar structural features have shown promise in inhibiting tumor growth. The indole and azepine structures are often associated with anticancer properties due to their ability to interact with cellular pathways involved in tumor progression.
  • Antimicrobial Activity : Initial evaluations suggest that this compound may possess antimicrobial properties. Similar compounds have been reported to inhibit the growth of various pathogens, including Mycobacterium tuberculosis .

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as molecular docking simulations and binding affinity assays can provide insights into potential targets within cellular pathways.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-(7-Fluoroindol-3-yl)ethanoneIndole-basedPotential antitumor activity
1-(6-Fluoro-5-methylazepin-2-yl)ethanoneAzepine ringEnhanced lipophilicity
4-(7-Fluoroindol-2-yl)butyric acidIndole derivativeAnti-inflammatory properties

Case Studies and Experimental Findings

Research has demonstrated that compounds structurally related to this compound exhibit significant biological activity:

  • Antitubercular Activity : A study evaluated a series of oxazepino-indole compounds against Mycobacterium tuberculosis. The results indicated that many of these compounds displayed minimum inhibitory concentrations (MICs) below or equal to 1.6 µg/mL, highlighting their potent anti-mycobacterial activity .
    • Table 2: MIC Values Against M. tuberculosis
    CompoundMIC (µg/mL)
    Compound 51.6
    Compound 6a>100
    Compound 6b0.4
    Compound 6c0.2

Properties

CAS No.

919120-53-9

Molecular Formula

C14H15FN2O

Molecular Weight

246.28 g/mol

IUPAC Name

1-(7-fluoro-3,4,5,10-tetrahydro-1H-azepino[3,4-b]indol-2-yl)ethanone

InChI

InChI=1S/C14H15FN2O/c1-9(18)17-6-2-3-11-12-7-10(15)4-5-13(12)16-14(11)8-17/h4-5,7,16H,2-3,6,8H2,1H3

InChI Key

WYPJXGRVFBKYMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC2=C(C1)NC3=C2C=C(C=C3)F

Origin of Product

United States

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